molecular formula C18H21ClN2O3S B2692987 3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034278-05-0

3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No. B2692987
CAS RN: 2034278-05-0
M. Wt: 380.89
InChI Key: TWLKNMHBHLHFOU-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising results in various preclinical studies, making it an attractive candidate for further investigation.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine, though not directly mentioned, shares structural similarities and synthetic pathways with various research chemicals explored for their structural and bioactive properties. For example, the synthesis and crystal structure analysis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime provided insights into the molecular conformation and potential bioactivity of related compounds. This compound exhibited broad inhibitory activities toward fungi, showcasing the potential of structurally similar compounds in antimicrobial applications (Xue Si-jia, 2011).

Chemical Modifications and Reactivity

The study of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine derivatives through reactions involving chlorinated N-sulfinylimines demonstrated the ability to control stereoselectivity in chemical synthesis. Such methodologies may be applicable to the synthesis and modification of this compound for research in chiral compounds and their potential biological activities (J. L. Ruano, J. Alemán, M. B. Cid, 2006).

Synthesis of Key Intermediates

The preparation of key intermediates, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, through chlorination and condensation steps, provides a blueprint for synthesizing complex molecules including this compound. This synthesis pathway demonstrates the chemical versatility and potential for generating a variety of compounds for pharmacological research (Shen Li, 2012).

Advanced Materials Development

Research into the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlighted the potential of incorporating pyridine-based compounds into high-performance materials. These polymers exhibited high thermal stability, low dielectric constants, and high transparency, suggesting that this compound could be explored as a precursor or component in advanced material synthesis (Xiao-Ling Liu et al., 2013).

Mechanism of Action

The presence of a pyridine ring could potentially enable the compound to participate in various types of chemical reactions, such as nucleophilic substitution or oxidation . This could potentially influence its mode of action, although the exact details would again depend on the specific biological targets and pathways involved.

properties

IUPAC Name

3-chloro-4-[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-4-2-5-15(10-14)13-25(22,23)21-9-3-6-16(12-21)24-18-7-8-20-11-17(18)19/h2,4-5,7-8,10-11,16H,3,6,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLKNMHBHLHFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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